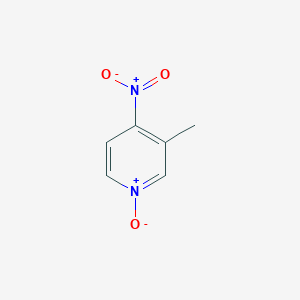

3-Methyl-4-nitropyridine N-oxide

Description

Significance of Pyridine (B92270) N-Oxide Derivatives in Contemporary Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in modern chemical research. The introduction of an N-oxide functional group to a pyridine ring alters its electronic properties, reactivity, and biological interactions, making these derivatives versatile tools in various scientific domains. wikipedia.orgnih.gov The N-oxide group is highly polar and can form strong hydrogen bonds, which can be leveraged to enhance the solubility of molecules. nih.govacs.org

In the realm of organic synthesis, pyridine N-oxides serve as valuable intermediates and reagents. The N-oxide group deactivates the nitrogen atom towards electrophiles and activates the C2 and C4 positions of the pyridine ring for nucleophilic substitution, a reactivity pattern that is complementary to that of the parent pyridine. wikipedia.org Furthermore, pyridine N-oxides can function as mild oxidizing agents and have been employed in a variety of catalytic oxidation reactions. organic-chemistry.org For instance, they have been used as oxidants in gold-catalyzed reactions for the conversion of alkynes to α-acetoxy ketones and 1,2-dicarbonyls. organic-chemistry.org

The applications of pyridine N-oxide derivatives extend into medicinal chemistry, where they are found in a number of drugs and prodrugs. wikipedia.orgnih.govacs.org The N-oxide moiety can influence a molecule's pharmacokinetic profile by, for example, decreasing membrane permeability. nih.govacs.org Some pyridine N-oxide derivatives are also investigated for their potential as photoactivatable precursors for reactive oxygen species, with applications in chemical biology. nih.gov

Historical Context of 3-Methyl-4-nitropyridine (B157339) N-oxide Investigations

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis of the parent compound, pyridine-N-oxide, being reported by Jakob Meisenheimer. wikipedia.org The preparation of 3-methyl-4-nitropyridine N-oxide has been documented in the chemical literature, with early methods focusing on the nitration of 3-methylpyridine-1-oxide. orgsyn.org

One established synthetic route involves the nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org In this procedure, 3-methylpyridine-1-oxide is added to cold sulfuric acid, followed by the careful addition of fuming nitric acid. The reaction is then heated, and after a vigorous reaction, the mixture is poured onto ice and neutralized to precipitate the yellow crystalline product. orgsyn.org Alternative nitration methods have also been described, such as the use of potassium nitrate (B79036) in concentrated sulfuric acid. orgsyn.org The precursor, 3-methylpyridine-1-oxide, can be prepared by the oxidation of 3-methylpyridine (B133936) with reagents like hydrogen peroxide in glacial acetic acid. orgsyn.org

Scope and Research Focus on this compound

The research interest in this compound, also known by the acronym POM, has been significantly driven by its properties in the field of nonlinear optics (NLO). chemicalbook.com It is recognized as an efficient organic NLO material with a high nonlinear coefficient, making it suitable for applications in pico- and femtosecond optics, particularly in the near-infrared range. chemicalbook.com

Investigations have focused on its crystal structure and physical properties that contribute to its NLO activity. This compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is a non-centrosymmetric arrangement essential for second-order NLO effects. chemicalbook.comnih.gov Studies have also explored its thermal expansion and compressibility, revealing unusual properties such as a region of negative linear compressibility. chemicalbook.com Furthermore, research has been conducted on the formation of co-crystals, for example with 3-nitrobenzoic acid, as part of a broader effort to design non-centrosymmetric systems for materials science. nih.gov The separation and analysis of this compound can be achieved using techniques such as reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₆N₂O₃ | nih.gov |

| Molecular Weight | 154.12 g/mol | nih.govsigmaaldrich.com |

| Appearance | Yellow crystalline needles or powder | chemicalbook.comsigmaaldrich.com |

| Melting Point | 136-138 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1074-98-2 | nih.govsigmaaldrich.com |

| Crystal System | Orthorhombic | chemicalbook.com |

| Space Group | P2₁2₁2₁ | chemicalbook.comnih.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data Availability | Source |

| ¹H NMR | Spectrum available | chemicalbook.com |

| ¹³C NMR | Spectrum available | chemicalbook.com |

| IR | Spectra available (FTIR, ATR-IR) | nih.gov |

| Raman | Spectrum available (FT-Raman) | nih.gov |

| Mass Spectrometry (MS) | Spectrum available | chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOURMYKACOBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148043 | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-98-2 | |

| Record name | Pyridine, 3-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-4-NITROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34OB5D19MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Insights for 3 Methyl 4 Nitropyridine N Oxide and Its Derivatives

Direct Nitration Strategies of Substituted Pyridine (B92270) N-Oxides

The synthesis of 3-methyl-4-nitropyridine (B157339) N-oxide often relies on the direct electrophilic nitration of a pyridine N-oxide precursor. The N-oxide functional group activates the pyridine ring, facilitating electrophilic attack, particularly at the 4-position. sapub.orgresearchgate.net This activation makes direct nitration a more feasible route compared to the nitration of the parent pyridine, which is significantly less reactive. ntnu.no

Nitration of 3-Picoline N-Oxide: Reaction Conditions and Yield Optimization

The direct nitration of 3-picoline N-oxide (3-methylpyridine-1-oxide) is a well-established method for producing 3-methyl-4-nitropyridine N-oxide. orgsyn.org The reaction typically involves heating the substrate in a highly acidic and nitrating medium. For instance, one procedure involves heating 3-picoline N-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid at 100–105°C for 2 hours. orgsyn.org Another established method utilizes a combination of concentrated sulfuric acid and potassium nitrate (B79036). orgsyn.orggoogle.com Optimization of reaction parameters such as temperature and reaction time is crucial for maximizing product yield and purity. While specific yield data can vary based on the exact conditions and scale, these methods are known to be effective. orgsyn.org

Table 1: Nitration of 3-Picoline N-Oxide

| Reactants | Reagents | Temperature | Time |

|---|---|---|---|

| 3-Picoline N-Oxide | Concentrated H₂SO₄, Fuming HNO₃ | 100–105°C | 2 hours |

| 3-Picoline N-Oxide Hydrochloride | Concentrated H₂SO₄, Potassium Nitrate | Not specified | Not specified |

Role of Nitrating Agents: Sulfuric Acid/Potassium Nitrate and Fuming Nitric Acid Systems

The choice of nitrating agent is critical for the successful synthesis of this compound. Two common and powerful systems are employed: a mixture of concentrated sulfuric acid and an alkali nitrate like potassium nitrate, or a combination of concentrated sulfuric acid and fuming nitric acid. orgsyn.orggoogle.com

In both systems, concentrated sulfuric acid acts as a strong acid and a dehydrating agent. Its primary role is to protonate nitric acid (formed in situ from potassium nitrate or present in fuming nitric acid) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. ntnu.norsc.org

The sulfuric acid/potassium nitrate system is a practical alternative to using fuming nitric acid, potentially offering handling advantages while still providing the necessary nitrating power. google.com The fuming nitric acid/sulfuric acid mixture is a particularly potent nitrating system, often used for less reactive substrates, ensuring the efficient formation of the nitronium ion required for the reaction to proceed. orgsyn.orgoc-praktikum.de

Mechanistic Pathways of Nitration in Pyridine N-Oxides

The nitration of pyridine N-oxides follows a polar electrophilic aromatic substitution mechanism. rsc.org The N-oxide group is an activating group that increases the electron density on the pyridine ring, especially at the C-4 (para) and C-2/C-6 (ortho) positions, making it susceptible to attack by electrophiles. sapub.orgresearchgate.net

The reaction is initiated by the attack of the nitronium ion (NO₂⁺) on the electron-rich C-4 position of the 3-picoline N-oxide ring. sapub.orgrsc.org This regioselectivity for the 4-position is a known characteristic of nitration on pyridine N-oxide. sapub.orgresearchgate.net The electrophilic attack forms a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate. youtube.com This intermediate delocalizes the positive charge across the ring and onto the N-oxide oxygen atom. The final step involves the removal of a proton from the C-4 carbon by a weak base in the mixture (such as HSO₄⁻), which restores the aromaticity of the ring and yields the final product, this compound. youtube.com

Oxidation-Based Synthetic Routes to Pyridine N-Oxides

The synthesis of the precursor, 3-picoline N-oxide, is a critical first step and is typically achieved through the direct oxidation of 3-picoline (3-methylpyridine).

Peracid-Mediated Oxidation of Methylpyridine Precursors

Peroxy acids are highly effective reagents for the N-oxidation of pyridines. arkat-usa.orgorgsyn.org A common laboratory method for preparing 3-picoline N-oxide involves the oxidation of 3-picoline with peracetic acid, which can be generated by mixing hydrogen peroxide and glacial acetic acid. orgsyn.org In a typical procedure, 30% hydrogen peroxide is added to a solution of 3-methylpyridine (B133936) in glacial acetic acid, and the mixture is heated to approximately 70-75°C for several hours to effect the oxidation. orgsyn.org Perbenzoic acid is another peracid that has been used for this transformation. orgsyn.org The mechanism involves the electrophilic transfer of an oxygen atom from the peracid to the nucleophilic nitrogen atom of the pyridine ring.

Alternative Oxidizing Agents and Chemoselectivity Considerations

Besides peracetic acid, a variety of other oxidizing agents can be used for the N-oxidation of pyridines. arkat-usa.org These include hydrogen peroxide with various catalysts or other peracids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com For 3-substituted pyridines, m-CPBA has been reported to give higher yields compared to other oxidants like hydrogen peroxide in acetic acid or sodium perborate. arkat-usa.org

Chemoselectivity is a key consideration, especially when other oxidizable functional groups are present. The pyridine nitrogen is generally nucleophilic and readily oxidized, particularly when electron-donating groups like the methyl group in 3-picoline are present on the ring. arkat-usa.org However, reaction conditions must be controlled to prevent side-reactions, such as oxidation of the methyl group itself. ntnu.no The development of catalytic systems, such as those using hydrogen peroxide with titanium-silicon molecular sieves or methyltrioxorhenium (MTO), aims to improve efficiency and selectivity under milder conditions. arkat-usa.orggoogle.com

Synthesis of Functionalized this compound Derivatives

The chemical scaffold of this compound serves as a versatile platform for the synthesis of more complex molecular architectures. The presence of the N-oxide and the electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the pyridine ring, making it susceptible to specific types of chemical transformations. This inherent reactivity allows for the strategic introduction of various functional groups and the construction of elaborate molecules.

Strategies for Introducing Additional Substituents

The functionalization of the this compound core is primarily achieved through reactions that target the highly activated 4-position. The N-oxide group enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, while the nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions. scripps.eduresearchgate.net

One of the most effective strategies for introducing new substituents is the nucleophilic aromatic substitution (SNAr) of the nitro group. The nitro group in 4-nitropyridine-N-oxide can be readily displaced by a variety of nucleophiles. researchgate.net This method provides a direct pathway to a range of 4-substituted pyridine-N-oxides, which can then be reduced to the corresponding pyridine derivatives if desired. researchgate.net Detailed preparations for 4-bromo, 4-chloro, and 4-ethoxypyridine-N-oxide from 4-nitropyridine-N-oxide have been described, showcasing a versatile method for functionalization. researchgate.net While these examples start from the non-methylated analogue, the principle of reactivity is directly applicable to the 3-methyl derivative.

| Starting Material | Reagent | Product | Reaction Type |

| 4-Nitropyridine-N-oxide | Hydrobromic Acid | 4-Bromopyridine-N-oxide | Nucleophilic Aromatic Substitution |

| 4-Nitropyridine-N-oxide | Hydrochloric Acid | 4-Chloropyridine-N-oxide | Nucleophilic Aromatic Substitution |

| 4-Nitropyridine-N-oxide | Sodium Ethoxide | 4-Ethoxypyridine-N-oxide | Nucleophilic Aromatic Substitution |

| 4-Nitropyridine-N-oxide | Alkaline Hydrogen Peroxide | 4-Hydroxypyridine-N-oxide | Nucleophilic Aromatic Substitution |

| This table summarizes substitution reactions analogous to those possible with this compound, based on the reactivity of 4-nitropyridine-N-oxide. researchgate.net |

Another strategy for functionalization involves the use of methyl-substituted 4-nitropyridine (B72724) N-oxides as ligands in coordination chemistry. Seven new mono- and dinuclear copper(II) complexes have been synthesized using various methyl-substituted 4-nitropyridine N-oxides. nih.gov A single crystal X-ray diffraction analysis was performed for a complex with 2,5-dimethyl-4-nitropyridine (B11921087) N-oxide, establishing its structure. nih.gov These studies demonstrate that the N-oxide moiety can effectively coordinate with metal centers, providing a method to create larger, metal-containing supramolecular structures. nih.gov

Synthesis as Intermediates in Complex Molecule Construction

The derivatives of this compound are valuable intermediates for building more complex molecules, particularly in the field of medicinal chemistry. The N-oxide functionality can increase solubility and modulate the electronic properties of a molecule, while the substituents introduced in the first step can serve as handles for subsequent reactions. acs.org

A key application is their use as building blocks in multi-step syntheses. For example, a related derivative, 3-(chloromethyl)-5-(4-fluorophenyl)pyridine (B66363) N-oxide, is used as an intermediate in a coupling reaction with 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (eltoprazine). google.com This reaction connects the two complex fragments to produce the final product, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-1-oxido-3-pyridinyl]methyl]-piperazine, demonstrating the utility of pyridine N-oxides in constructing pharmacologically relevant scaffolds. google.com

Furthermore, the parent compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, highlighting the biological relevance of this class of compounds and their potential as leads in drug discovery. acs.org The synthesis of such bioactive molecules and their analogues often relies on the strategic functionalization of the initial pyridine N-oxide core. The ability to perform nucleophilic substitutions and other transformations makes these compounds key intermediates in the synthesis of complex molecular targets. scripps.eduresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4 Nitropyridine N Oxide

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 3-methyl-4-nitropyridine (B157339) N-oxide is susceptible to nucleophilic attack, a reactivity profile significantly influenced by the electronic effects of the N-oxide and nitro substituents.

Mechanism of Nucleophilic Attack on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of compounds like 3-methyl-4-nitropyridine N-oxide proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks an electron-deficient carbon atom in the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is resonance-stabilized. wikipedia.org The reaction is completed by the departure of a leaving group, which restores the aromaticity of the ring. libretexts.org For SNAr to occur, two main conditions must be met: the presence of a suitable leaving group and significant reduction of the ring's electron density, typically achieved by strong electron-withdrawing groups. libretexts.org

Influence of the N-Oxide and Nitro Groups on Reactivity

The reactivity of the pyridine ring in this compound is profoundly affected by the presence of both the N-oxide and the nitro group. The N-oxide group, through its ability to delocalize electrons, can enhance the electron density at certain positions, making the ring more reactive than pyridine itself toward both electrophiles and nucleophiles. bhu.ac.inpearson.com

Conversely, the nitro group is a potent electron-withdrawing group. nih.gov Its presence, particularly at the para position (C4) relative to the nitrogen atom, drastically reduces the electron density of the pyridine ring. nih.gov This deactivation makes the ring highly susceptible to nucleophilic attack. libretexts.org The combined electronic effects of the N-oxide and the para-nitro group create a highly electrophilic aromatic system. The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, a critical factor for the SNAr mechanism to proceed. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.org

Formation of Cyano-Substituted Derivatives via Reissert-Kaufmann-Type Reactions

The introduction of a cyano group onto the pyridine ring of this compound can be achieved through a Reissert-Kaufmann-type reaction. This class of reactions typically involves the treatment of a pyridine N-oxide with a cyanating agent in the presence of an acylating agent, such as dimethylcarbamoyl chloride. chem-soc.si

In a study involving this compound, it was observed that the Reissert-Kaufmann-type reaction led to the introduction of the cyano group at the 2-position, rather than the sterically less hindered 6-position. oup.com This regioselectivity was attributed to a potential hyperconjugation effect of the 3-methyl group. oup.com These cyano-substituted products can be further hydrolyzed to the corresponding nitropyridinecarboxylic acids. oup.com

| Starting Material | Reagents | Product | Key Finding |

|---|---|---|---|

| This compound | N-methoxy-4-nitropyridinium methylsulfate, Cyanide Source | 2-Cyano-3-methyl-4-nitropyridine | Cyanation occurs at the C2 position, influenced by the 3-methyl group. oup.com |

| 4-Amidopyridine N-oxide | Dimethylcarbamoyl chloride, KCN | 2-Cyano-4-amidopyridine | Dimethylcarbamoyl chloride was found to be a superior acylating agent. chem-soc.si |

Reduction Pathways of the Nitro and N-Oxide Functionalities

The nitro and N-oxide groups of this compound can be selectively reduced to afford different derivatives, which are valuable synthetic intermediates.

Selective Reduction of the Nitro Group to Amino Derivatives

The reduction of a nitroaromatic compound to an aromatic amine is a fundamental transformation in organic synthesis. jsynthchem.comjsynthchem.com Aromatic amines are important precursors for a wide range of chemicals. jsynthchem.com While the nitro group activates the aromatic ring for nucleophilic substitution, the resulting amino group serves as a versatile functional handle for further derivatization. jsynthchem.comjsynthchem.com

Various methods exist for the selective reduction of the nitro group. Catalytic hydrogenation is a common approach. For instance, the selective reduction of the nitro group in the presence of other reducible functionalities can be achieved using specific catalysts and reaction conditions. Systems like sodium borohydride (B1222165) in the presence of transition metal complexes have been developed to enhance the reducing power and selectivity for nitro group reduction. jsynthchem.com

Reductive Deoxygenation of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a crucial step to obtain the corresponding pyridine derivative. This transformation is often necessary after the N-oxide has served its purpose of activating the ring for a substitution reaction. bhu.ac.in

Several reagents are effective for the deoxygenation of pyridine N-oxides. Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃), are commonly employed. almerja.net The phosphorus atom removes the oxygen, forming a stable P=O double bond. almerja.net Other methods, including photocatalytic systems using rhenium complexes, have also been developed for mild and selective deoxygenation of pyridine N-oxides. nih.gov A convenient rhenium-catalyzed deoxygenation of 3-bromo-4-nitropyridine (B1272033) N-oxide has been reported as part of a synthetic route. clockss.org Additionally, a sustainable method using iodide as a catalyst regenerated by formic acid has been shown to be effective for the deoxygenation of various heterocyclic N-oxides. rsc.org

| Transformation | Functional Group Targeted | Common Reagents/Methods | Resulting Functional Group |

|---|---|---|---|

| Selective Reduction | Nitro (-NO₂) | Catalytic Hydrogenation, NaBH₄/Transition Metal Complexes jsynthchem.com | Amino (-NH₂) |

| Reductive Deoxygenation | N-Oxide (N→O) | Phosphorus Trichloride (PCl₃) almerja.net, Rhenium Photocatalysts nih.gov, Iodide/Formic Acid rsc.org | Pyridine Nitrogen (N) |

Catalytic Hydrogenation and Chemo-selectivity

The catalytic hydrogenation of pyridine derivatives is a critical process in synthetic chemistry, and the presence of multiple reducible functional groups, as in this compound, introduces the challenge of chemo-selectivity. The reduction of this compound can potentially lead to several products, including the corresponding aminopyridine N-oxide, methyl-aminopyridine, or the fully saturated piperidine (B6355638) derivative. The outcome of the hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions.

An effective method for the chemo-selective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles to either pyridyl- or piperidylmethylamines has been developed using a Pd/C catalyst. rsc.org This method's selectivity is fine-tuned by adjusting the amount of acidic additive (H2SO4). rsc.org While this study does not directly involve this compound, the principles of controlling chemo-selectivity through reaction conditions are broadly applicable. For instance, complete conversions of pyridinecarbonitriles were achieved under mild conditions (30–50 °C, 6 bar). rsc.org

The reduction of the nitro group is generally more facile than the reduction of the pyridine ring or the N-oxide functionality. Therefore, selective reduction of the nitro group to an amino group is a common transformation. For example, the hydrogenation of some pyridine 1-oxides has been studied, demonstrating the feasibility of such reductions.

Interactive Data Table: Catalytic Hydrogenation of Pyridinecarbonitrile Isomers

| Starting Material | Product (Piperidylmethylamines) | Selectivity | Product (Pyridylmethylamines) | Selectivity |

| 4-Pyridinecarbonitrile (4PN) | 4-(aminomethyl)piperidine (4PIPA) | 98% | 4-(aminomethyl)pyridine (4PA) | 93% |

| 3-Pyridinecarbonitrile (3PN) | 3-(aminomethyl)piperidine (3PIPA) | 76% | 3-(aminomethyl)pyridine (3PA) | 72% |

| 2-Pyridinecarbonitrile (2PN) | 2-(aminomethyl)piperidine (2PIPA) | 10% | 2-(aminomethyl)pyridine (2PA) | 57% |

Data sourced from a study on the hydrogenation of pyridinecarbonitriles, illustrating the influence of substrate structure on chemo-selectivity. rsc.org

Intramolecular Rearrangements and Charge Transfer Effects

The electronic properties of this compound give rise to interesting intramolecular rearrangements and charge transfer phenomena. The N-oxide group acts as a strong electron-donating group through resonance, while the nitro group is a powerful electron-withdrawing group. This push-pull electronic arrangement significantly influences the molecule's reactivity.

Steric and Electronic Influences of the 3-Methyl Group on Reactivity

The presence of the methyl group at the 3-position introduces both steric and electronic effects that modulate the reactivity of the pyridine ring. Electronically, the methyl group is weakly electron-donating through an inductive effect. This can influence the electron density at various positions on the ring.

Studies on methyl derivatives of 4-nitropyridine (B72724) N-oxide have indicated that the methyl groups modify the electronic interaction between the N-oxide and nitro groups, primarily through steric strain. researchgate.net This steric hindrance can affect the planarity of the molecule and, consequently, the extent of conjugation and charge delocalization. The interplay of these steric and electronic effects can influence the rates and regioselectivity of reactions.

Hyperconjugation Effects and Directing Influence in Reactions

Hyperconjugation, the delocalization of sigma-electrons into an adjacent empty or partially filled p-orbital or pi-orbital, is another electronic effect that can be attributed to the 3-methyl group. wikipedia.org This interaction can further stabilize the molecule and influence the electron distribution within the pyridine ring. wikipedia.org

Interaction with Electrophiles and Oxidative Processes

Pyridine N-oxides are generally more susceptible to electrophilic attack than their parent pyridines because the N-oxide oxygen can donate electron density into the ring through resonance. bhu.ac.in This increased reactivity makes them valuable intermediates in the synthesis of substituted pyridines. bhu.ac.in

The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a classic example of an electrophilic substitution reaction. oc-praktikum.de The reaction typically involves the use of a nitrating mixture, such as fuming nitric acid and sulfuric acid. oc-praktikum.deorgsyn.org The N-oxide group directs the incoming nitro group to the 4-position. bhu.ac.in

Oxidative processes involving this compound can be complex. While the pyridine N-oxide moiety itself is a result of an oxidation process, further oxidation can occur under specific conditions. For instance, the oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). bhu.ac.inarkat-usa.org

Electronic Structure, Spectroscopic Signatures, and Theoretical Investigations of 3 Methyl 4 Nitropyridine N Oxide

Quantum Chemical Calculation Methodologies

A variety of computational methods have been employed to model the geometry and electronic landscape of 3-Methyl-4-nitropyridine (B157339) N-oxide, ranging from first-principles ab initio and DFT calculations to semi-empirical approaches.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have provided significant insights into the molecule's ground state. Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) methods have been utilized to investigate its electronic structure. acs.org

The direction of the dipole vector in 3-Methyl-4-nitropyridine N-oxide is noteworthy. It is rotated to point towards the methyl-substituted half of the molecule. acs.org This is the result of the vector addition of the individual dipoles associated with the electron-withdrawing N-oxide and nitro functional groups, which both point inwards towards the pyridine (B92270) ring. acs.org

DFT and MP2 calculations on the related 4-nitropyridine (B72724) N-oxide, when compared with 4-methylpyridine (B42270) N-oxide, demonstrate the strong influence of the substituent at the 4-position. nih.govresearchgate.net The electron-withdrawing NO₂ group leads to a decrease in the N→O bond length, whereas an electron-donating group like CH₃ causes an increase. nih.govresearchgate.net This highlights the sensitive electronic communication across the pyridine N-oxide ring system.

| Compound | Calculation Level | Calculated Dipole Moment (D) | Reference |

|---|---|---|---|

| This compound (POM) | MP2(full)/6-311G//MP2(full)/6-31G* | 0.89 | acs.org |

| 4-Nitropyridine N-oxide (NPO) | MP2(full)/6-311G//MP2(full)/6-31G* | 0.97 | acs.org |

To understand the electronic transitions that give rise to the molecule's UV-visible spectrum, semi-empirical methods have been applied. Specifically, calculations of the electronic spectra for various methyl derivatives of 4-nitropyridine N-oxide, including the 3-methyl isomer, were performed using a modified Intermediate Neglect of Differential Overlap (INDO) method. researchgate.net

These calculations, which included 100 singly excited configurations in the configuration interaction procedure, allowed for the assignment of the observed electronic transitions. researchgate.net The results indicated that the methyl group modifies the electronic interaction between the N-oxide and nitro groups, primarily through steric effects rather than electronic donation. researchgate.net This theoretical approach provides a cost-effective way to interpret complex electronic spectra and understand the nature of excited states.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method allows for the investigation of donor-acceptor interactions, which are key to understanding intramolecular charge transfer. For instance, NBO analysis on related pyridine N-oxides reveals the nature of the semipolar N→O bond and the electronic effects of substituents. nih.govresearchgate.net

QTAIM analysis examines the topology of the electron density (ρ(r)) itself. nih.gov By identifying critical points in the electron density field, one can partition a molecule into atomic basins and characterize the nature of interatomic interactions (e.g., covalent vs. ionic vs. hydrogen bonds) based on properties at the bond critical points. nih.govorientjchem.org For the parent compound 4-nitropyridine N-oxide, QTAIM analysis has been used to discuss the electron density distribution and the impact of the nitro group. nih.govresearchgate.net

Electron Density Distribution and Intramolecular Charge Transfer

The arrangement of the methyl, nitro, and N-oxide groups on the pyridine ring creates a unique electronic environment characterized by significant charge polarization and the potential for intramolecular charge transfer (ICT).

Computational studies, particularly Natural Population Analysis (a component of the NBO method), reveal a distinct electronic pattern in this compound. acs.org The molecule features an electron-deficient pyridine ring section that is situated between two electron-rich functional groups: the N-oxide and the nitro group. acs.org This creates a strong quadrupolar nature in the molecule. acs.org The calculated net atomic charges and the molecular electrostatic potential map further delineate these regions, showing the localization of negative potential around the oxygen atoms of both the N-oxide and nitro groups and positive potential elsewhere.

The concept of intramolecular charge transfer is central to the properties of this compound. In the ground state, theoretical analysis of the dipole moment suggests that contributions from a quinoidal resonance structure—where electron density is significantly shifted from the N-oxide group to the nitro group—are minimal. acs.org The observed dipole moment is primarily a consequence of the vector sum of the large, inward-pointing dipoles of the two functional groups, rather than a through-molecule charge transfer. acs.org

In the excited state, however, the situation changes. The electronic transitions observed in UV-visible spectra, and calculated by methods like INDO, correspond to the promotion of an electron from an occupied molecular orbital to an unoccupied one. researchgate.net These transitions often have significant charge-transfer character, representing a redistribution of electron density upon photoexcitation. For related nitro-aromatic N-oxides, excited states can involve charge transfer from the oxygen atom of the N-oxide group to the nitro group via the pyridine π-system. researchgate.net Time-dependent DFT (TD-DFT) is a common method for probing such excited-state ICT phenomena. researchgate.net While specific quantitative data on the amount of charge transferred in the excited states of this compound are not detailed in the available literature, the analysis of its electronic spectra confirms that such processes are fundamental to its photophysics. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitropyridine N-oxide |

| 4-Methylpyridine N-oxide |

Effects of Methyl Substitution on Charge Distribution and Reactivity

The low polarity of this compound is a key characteristic, arising from the electronic competition between the two electron-accepting groups: the N-oxide and the nitro group. researchgate.netrsc.orgchem960.com This electronic interplay is crucial in defining the molecule's reactivity. For instance, in the parent compound, 4-nitropyridine N-oxide, the nitro group can be readily substituted by nucleophiles. researchgate.net The presence of the methyl group in the 3-position can influence the regioselectivity and rate of such substitution reactions.

Molecular Electrostatic Potential and Dipole Moments

The direction of the molecular dipole moments in these pyridine N-oxides is primarily determined by the vector addition of the individual dipoles associated with the N-oxide and nitro functional groups. acs.org These dipoles point inwards due to differences in electronegativity. acs.org It is noteworthy that the dipole direction does not align with what would be expected from a significant contribution of the quinoid resonance form, which would involve an electron density shift from the N-oxide to the nitro group. acs.org

The electric quadrupole moments of both NPO and POM exhibit quadrupolarity along all axes, with particularly large absolute values for the Qzz component. acs.org This indicates a significant deviation from spherical charge distribution. Natural Population Analysis reveals a common electronic motif for both molecules, featuring an electron-deficient hydrocarbon midsection flanked by electron-rich functional groups. acs.org

High-resolution X-ray diffraction studies on this compound have enabled the experimental determination of its electron density distribution and electrostatic potential. researchgate.netrsc.org These experimental findings are in reasonable agreement with the dipole moments calculated for the isolated molecule using semi-empirical methods. researchgate.netrsc.orgchem960.comrsc.org The analysis of the experimentally derived net charges, dipole moment, and electrostatic potential confirms the nature of the intramolecular charge transfer arising from the competing electron-accepting N-oxide and nitro groups. researchgate.netrsc.orgchem960.comrsc.org

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of this compound. The vibrational spectra are characterized by modes associated with the pyridine ring, the nitro group, the N-oxide group, and the methyl group.

The characteristic vibrational frequencies of the methyl group are expected within established spectral ranges. nih.gov For instance, asymmetric and symmetric stretching vibrations (ν(CH₃)) typically appear in the 2900-3010 cm⁻¹ region, while bending vibrations (δ(CH₃)) are found at lower wavenumbers. nih.gov

The PubChem database provides access to FTIR and FT-Raman spectra of this compound. nih.gov The FTIR spectrum, obtained using a KBr-pellet technique, and the ATR-IR spectrum offer comprehensive views of the infrared-active modes. nih.gov Similarly, the FT-Raman spectrum provides complementary information on the Raman-active vibrations. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Instrument | Details | Source |

|---|---|---|---|

| FTIR | Bruker IFS 85 | KBr-Pellet | Wiley-VCH GmbH nih.gov |

| ATR-IR | Bruker Tensor 27 FT-IR | ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc. nih.gov |

In the crystalline state, intermolecular interactions, particularly hydrogen bonding, play a significant role in the supramolecular architecture of this compound and its derivatives. The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. nih.gov

Vibrational Assignments and Potential Energy Distribution (PED)

The vibrational characteristics of this compound have been elucidated through Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, complemented by theoretical calculations. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is crucial for assigning the observed vibrational bands to specific molecular motions.

Key vibrational modes include those associated with the methyl (CH₃) group, the pyridine ring, and the nitro (NO₂) group. The characteristic symmetric and antisymmetric stretching vibrations of the NO₂ group are readily identifiable in the infrared spectrum. researchgate.net The methyl group's symmetric and antisymmetric stretching vibrations typically appear in the 2870–2980 cm⁻¹ range. researchgate.net Asymmetric and symmetric bending vibrations of the CH₃ group are expected around 1465–1440 cm⁻¹ and 1390–1370 cm⁻¹, respectively. researchgate.net Vibrations of the pyridine ring are also observed just above 3000 cm⁻¹. researchgate.net

Theoretical calculations, often employing density functional theory (DFT), are used to compute the harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are then compared with experimental data, and scaling factors are often applied to improve the correlation. nih.gov The PED, calculated using programs like VEDA, provides a quantitative measure of the contribution of different internal coordinates to each normal mode, enabling a more precise assignment of the vibrational bands. researchgate.netnih.govnih.gov

Table 1: Selected Vibrational Assignments for this compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| NO₂ Symmetric Stretch | 1349.7 researchgate.net | - | νs(NO₂) |

| NO₂ Antisymmetric Stretch | 1511.5 researchgate.net | - | νas(NO₂) |

| C-H Stretch (Pyridine) | >3000 researchgate.net | - | ν(C-H) |

| CH₃ Asymmetric Stretch | - | 2972, 2965, 2912 researchgate.net | νas(CH₃) |

| CH₃ Symmetric Stretch | 2880 (Raman) researchgate.net | 2901, 2897, 2890, 2881 researchgate.net | νs(CH₃) |

| CH₃ Asymmetric Bend | 1445 (IR), 1452 (Raman) researchgate.net | 1464, 1444, 1441 researchgate.net | δas(CH₃) |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are primarily investigated using UV-Vis absorption and emission spectroscopy, which provide insights into electronic transitions and excited-state dynamics.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands resulting from π→π* electronic transitions within the pyridine ring and intramolecular charge-transfer (ICT) interactions. researchgate.netnih.gov The presence of both the electron-donating N-oxide group and the electron-withdrawing nitro group facilitates this charge transfer. researchgate.netosi.lv The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. osi.lvresearchgate.net

Studies on methyl derivatives of 4-nitropyridine N-oxide have shown that the methyl group can modify the electronic interaction between the N-oxide and nitro groups, primarily through steric effects. researchgate.netosi.lv These modifications influence the energies of the electronic transitions and are reflected in the UV-Vis spectra. osi.lv The electronic spectra of these compounds are often calculated using methods like the modified INDO method to compare theoretical transition energies and intensities with experimental data. researchgate.netosi.lv

Femtosecond transient absorption spectroscopy is a powerful technique used to investigate the ultrafast dynamics of excited electronic states. For molecules like this compound, these studies help in understanding the mechanisms of energy relaxation and depopulation of excited states. researchgate.net

Research on related 2-alkyloamino-6-methyl-4-nitropyridine N-oxides has revealed the existence of multiple isomers in the first excited singlet state (S₁), including those with ππ* and nπ* character. nih.gov The nπ* isomer, which does not have a corresponding ground-state minimum, is believed to play a significant role in the photophysics of these molecules. nih.gov The barriers between these excited-state minima have also been calculated, providing a more complete picture of the excited-state potential energy surface. nih.gov

The electronic absorption spectra of this compound are influenced by the polarity and hydrogen-bonding ability of the solvent. researchgate.net This solvatochromism arises from the differential stabilization of the ground and excited states by the solvent molecules. For instance, 4-nitropyridine N-oxide has been evaluated as a solvatochromic indicator for the hydrogen-bond donor ability of solvents, with its long-wavelength UV absorption being particularly sensitive to this property. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comirjweb.com A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. irjweb.com For this compound and related compounds, this energy gap can be calculated using DFT methods and correlated with the observed electronic transitions. researchgate.netresearchgate.net The HOMO is often localized on the N-oxide group, while the LUMO is localized on the nitro-substituted ring, consistent with an intramolecular charge transfer from the N-oxide to the nitro group upon excitation. nih.govresearchgate.net

Table 2: HOMO-LUMO Energy Gaps of Related Nitro-N-Oxide Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Imidazole Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Triazine Derivative | B3LYP/6-311+G(d,p) | - | - | 2.2435 | irjweb.com |

| Benzyl Derivative | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide | B3LYP/6-311G(d,p) | - | - | ~3.8 (0.14 a.u.) | researchgate.net |

Advanced Structural Characterization by Diffraction Methods

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of this compound. researchgate.netmdpi.com These studies provide accurate bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state. nih.gov

For this compound, X-ray diffraction studies have confirmed its molecular structure and determined its lattice parameters. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The analysis of the crystal structure reveals details about the planarity of the pyridine ring and the orientation of the methyl and nitro substituents. nih.govnih.gov These structural details are crucial for interpreting the compound's physical and chemical properties, including its nonlinear optical behavior.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 21.3830 | nih.gov |

| b (Å) | 6.1278 | nih.gov |

| c (Å) | 5.1462 | nih.gov |

| α (°) | 90.00 | nih.gov |

| β (°) | 90.00 | nih.gov |

| γ (°) | 90.00 | nih.gov |

| Z | 4 | nih.gov |

High-Resolution X-ray Diffraction for Electron Density Mapping

High-resolution X-ray diffraction is a powerful technique that goes beyond simple structure determination to map the distribution of electron density within a crystal, offering insights into chemical bonding and intramolecular charge transfer.

Detailed Research Findings:

A detailed study of this compound (also referred to as POM in some literature) using high-resolution X-ray diffraction has provided an accurate map of its electron density and electrostatic potential. researchgate.net The data, collected at a low temperature of 123 K, revealed the molecule's nuanced electronic nature. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a non-centrosymmetric group, which is a prerequisite for second-order nonlinear optical properties. researchgate.netchemicalbook.com

| Crystal Data for this compound | |

| Formula | C₆H₆N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 20.890 Å |

| b | 6.094 Å |

| c | 5.123 Å |

| Temperature | 123 K |

| Radiation | Mo-Kα |

Table 1: Crystallographic data from a high-resolution X-ray diffraction study of this compound. researchgate.net

Gas-Phase Electron Diffraction (GED/MS) for Molecular Geometry

Gas-phase electron diffraction (GED), often coupled with mass spectrometry (MS), is a primary method for determining the precise molecular geometry of molecules in the gas phase, free from the packing forces present in crystals.

Detailed Research Findings:

While no specific gas-phase electron diffraction studies for this compound were identified in the surveyed literature, extensive GED/MS research on the closely related molecules 4-methylpyridine N-oxide (4-MePyO) and 4-nitropyridine N-oxide (4-NO₂-PyO) provides a clear framework for understanding its expected structure. researchgate.netnih.govresearchgate.netnih.gov

These studies demonstrate strong substituent effects on the geometry of the pyridine N-oxide ring. researchgate.netnih.gov

4-Nitropyridine N-oxide: The presence of the strongly electron-withdrawing nitro group (–NO₂) at the para-position causes a notable decrease in the length of the semipolar N→O bond and an increase in the endocyclic ipso-angle (the C-C-C angle at the point of substitution). researchgate.netnih.gov

4-Methylpyridine N-oxide: Conversely, the electron-donating methyl group (–CH₃) leads to the opposite structural changes: an increase in the N→O bond length and a decrease in the ipso-angle compared to unsubstituted pyridine N-oxide. researchgate.netnih.gov

Based on these findings, the molecular geometry of this compound would be shaped by the competing electronic influences of the methyl group at position 3 and the nitro group at position 4, leading to a unique set of bond lengths and angles that reflect a balance of these effects.

Neutron Diffraction Studies of Molecular Structure

Neutron diffraction is a crystallographic technique that is exceptionally sensitive to the positions of lighter elements, particularly hydrogen atoms. This makes it an invaluable tool for determining the precise orientation of functional groups like methyl rotors.

Detailed Research Findings:

A specific neutron diffraction study for this compound has not been reported in the available literature. However, detailed investigations of its structural analog, 4-methylpyridine-N-oxide (4MPNO), using both synchrotron and neutron powder diffraction at various temperatures (10 K, 100 K, and 250 K), offer significant insights. nih.goviucr.orgiucr.orgresearchgate.net

In these studies on 4MPNO, the use of a fully deuterated sample (C₆D₇NO) in the neutron diffraction experiments was crucial. nih.goviucr.org The technique allowed for the precise determination of the orientation and rotational behavior of the methyl group. The findings revealed that at higher temperatures (250 K and 100 K), the deuterated methyl groups are largely disordered. nih.gov However, at a very low temperature of 10 K, the methyl groups become ordered. nih.govresearchgate.net Such studies are critical for understanding low-temperature dynamics, including quantum rotational tunneling of the methyl group, which is directly influenced by its local environment and position as determined by neutron diffraction. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of magnetically active nuclei (such as ¹H and ¹³C) within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are used to identify the number and type of hydrogen and carbon atoms in a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is dictated by the surrounding atoms and functional groups.

Detailed Research Findings:

While NMR spectra for this compound are referenced in chemical supplier databases and the PubChem repository, a peer-reviewed scientific article containing a complete and unambiguous assignment of its ¹H and ¹³C NMR chemical shifts could not be located in the searched literature. chemicalbook.comnih.gov The introduction of an N-oxide functionality typically leads to a downfield shift for neighboring protons and carbons compared to the parent amine. acs.org In pyridine N-oxides, the N-oxide group, along with substituents like the nitro and methyl groups in the target compound, creates a distinct electronic distribution that would be reflected in its NMR spectrum. core.ac.uk For context, the reported ¹H and ¹³C NMR data for 4-methylpyridine N-oxide in CDCl₃ show characteristic signals for the methyl group and the aromatic protons. rsc.org

| Compound | Atom | Chemical Shift (δ) ppm |

| This compound | H-2 | Data not available in searched literature |

| H-5 | Data not available in searched literature | |

| H-6 | Data not available in searched literature | |

| -CH₃ | Data not available in searched literature | |

| C-2 | Data not available in searched literature | |

| C-3 | Data not available in searched literature | |

| C-4 | Data not available in searched literature | |

| C-5 | Data not available in searched literature | |

| C-6 | Data not available in searched literature | |

| -CH₃ | Data not available in searched literature |

Table 2: Status of NMR data for this compound.

Use of NMR in Identifying Reaction Intermediates

NMR spectroscopy is not only used for final product characterization but can also be a powerful tool for studying reaction mechanisms. By monitoring a reaction over time, it is possible to detect and identify transient species, such as reaction intermediates.

Detailed Research Findings:

There are no specific studies in the searched literature that detail the use of NMR to identify reaction intermediates in the synthesis or subsequent reactions of this compound. The classical synthesis procedure involves the nitration of 3-methylpyridine-1-oxide and focuses on the isolation of the final product. orgsyn.org

However, the utility of this method for the broader class of pyridine N-oxides is well-established. For instance, a recent mechanistic study on the deoxygenation and hydroxymethylation of various pyridine N-oxides employed ¹H NMR spectroscopy to probe the interactions between the pyridine N-oxide substrate, a photocatalyst, and an acid (TfOH). acs.org The observed changes in the chemical shifts of the aromatic protons upon mixing the components provided clear evidence of where the initial acid-base interaction occurred, a crucial first step in the reaction mechanism. acs.org This demonstrates how NMR can be applied to track the formation of protonated species or other key intermediates, providing valuable mechanistic insights.

Applications of 3 Methyl 4 Nitropyridine N Oxide in Advanced Organic Synthesis

Versatile Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

3-Methyl-4-nitropyridine (B157339) N-oxide is a pivotal intermediate in the creation of a wide array of nitrogen-containing heterocycles. cymitquimica.com These cyclic compounds are fundamental building blocks in organic chemistry. The reactivity of the pyridine (B92270) N-oxide moiety, enhanced by the presence of both a methyl and a nitro group, allows for a variety of chemical transformations. xindaobiotech.com

The synthesis of 3-methyl-4-nitropyridine N-oxide itself typically involves the nitration of 3-methylpyridine-1-oxide. orgsyn.org This precursor is prepared by the oxidation of 3-methylpyridine (B133936). orgsyn.org The nitration process yields the target compound, which can then be used in subsequent reactions to form more complex heterocyclic systems. orgsyn.orgchemicalbook.com For instance, the nitro group can be reduced to an amino group, which then serves as a handle for further functionalization and ring-forming reactions.

The strategic placement of the methyl and nitro groups on the pyridine ring influences the regioselectivity of subsequent reactions, making it a valuable tool for synthetic chemists. xindaobiotech.com Researchers have utilized this compound as a precursor for various substituted pyridines, which are key components in many larger, more complex molecules. The ability to selectively modify the pyridine ring through reactions involving the N-oxide and nitro groups underscores its versatility.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a precursor for the synthesis of bioactive molecules and pharmaceutical scaffolds. xindaobiotech.comglpbio.com Pyridine and its derivatives are privileged structures in drug design, appearing in a vast number of approved pharmaceuticals. nih.gov

The transformation of this compound allows for the introduction of various functional groups, which is crucial for modulating the biological activity of the resulting molecules. glpbio.com For example, its derivatives are important intermediates in the synthesis of drugs like omeprazole (B731) and esomeprazole. google.compharmaffiliates.com

Research has shown that nitropyridines, in general, are valuable scaffolds for developing new therapeutic agents with a range of activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govmdpi.com The specific substitution pattern of this compound provides a unique starting point for creating novel compounds with potential therapeutic applications. The ability to use this compound in the synthesis of complex molecules highlights its importance in the drug discovery and development process.

Reagent in Specialized Chemical Transformations

Beyond its role as a building block, this compound also functions as a reagent in specialized chemical transformations. The N-oxide group can act as an oxidant or a leaving group in certain reactions, facilitating unique chemical conversions. xindaobiotech.com

The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitro group and the N-oxide functionality, makes it susceptible to nucleophilic attack. xindaobiotech.com This reactivity has been exploited in various synthetic methodologies. For instance, nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring can lead to the introduction of a wide range of substituents.

Furthermore, the deoxygenation of the N-oxide can be a key step in a synthetic sequence, providing access to the corresponding 3-methyl-4-nitropyridine. This deoxygenation can be achieved using various reagents, expanding the synthetic utility of the starting material. The compound's ability to participate in these specialized transformations makes it a valuable tool for organic chemists seeking to construct complex molecular architectures.

Utility in Agrochemical Synthesis and Derivatization

In addition to its applications in pharmaceuticals, this compound and related compounds have found use in the field of agrochemicals. xindaobiotech.com The development of new pesticides and herbicides often relies on the synthesis and modification of heterocyclic compounds to optimize their biological activity and environmental profile.

The structural motifs derived from this compound can be incorporated into new potential agrochemicals. xindaobiotech.comsielc.com The derivatization of this compound allows for the fine-tuning of properties such as efficacy, selectivity, and persistence in the environment. For example, the introduction of different substituents on the pyridine ring can lead to compounds with enhanced insecticidal or herbicidal properties.

The versatility of this chemical intermediate makes it a valuable starting point for the discovery of new active ingredients for crop protection. The ability to synthesize a library of derivatives from a common precursor facilitates the structure-activity relationship (SAR) studies that are essential in the development of new agrochemical products. sielc.com

Medicinal Chemistry and Biological Activity Research of 3 Methyl 4 Nitropyridine N Oxide

Exploration of Antimicrobial and Antiviral Properties

Research into pyridine (B92270) oxide derivatives has revealed their potential as antimicrobial and antiviral agents. These compounds, including 3-Methyl-4-nitropyridine (B157339) N-oxide and its analogs, have been investigated for their efficacy against a range of pathogens.

A class of pyridine oxide derivatives has been identified as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication. nih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to and block the action of the HIV-1 reverse transcriptase enzyme. nih.gov The most active compounds in this class show high selectivity for HIV-1. nih.gov While these studies focus on a class of pyridine oxides, they establish the potential of this chemical scaffold in antiviral research. For instance, the compound JPL-133 (UC-B3096), a pyridine oxide derivative, demonstrated a 50% effective concentration of 0.05 μg/ml for HIV-1(IIIB) in CEM cell cultures. nih.gov

In the context of antibacterial activity, the closely related compound 4-nitropyridine (B72724) 1-oxide has demonstrated a specific action on Escherichia coli K-12 strains, leading to the selective isolation of proline-requiring mutants. nih.gov This suggests an interaction with specific metabolic pathways in the bacteria.

The primary mechanism for the anti-HIV activity of related pyridine oxide derivatives is the inhibition of the reverse transcriptase (RT) enzyme. nih.gov As NNRTIs, they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. nih.gov

Further mechanistic insights can be drawn from studies on nitric oxide (NO), a molecule whose chemistry is relevant to nitro-containing compounds. Nitric oxide has been shown to inhibit the activity of HIV-1 reverse transcriptase in a dose-dependent manner. nih.gov The proposed mechanism involves the oxidation of cysteine residues within the enzyme, highlighting the potential for redox reactions to modulate the activity of this critical viral enzyme. nih.gov Pyridine N-oxides are generally more reactive than their parent pyridines toward both electrophilic and nucleophilic attack, a property that facilitates their interaction with biological targets. bhu.ac.in

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.org The compound 4-Nitro-pyridine-N-oxide (4-NPO), a close analog of 3-Methyl-4-nitropyridine N-oxide, has been identified as a potent inhibitor of quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. nih.govresearchgate.netacs.org

DNA microarray analysis revealed that 4-NPO is capable of down-regulating 37% of the QS-regulated genome in P. aeruginosa. nih.gov This broad inhibition of communication disrupts the coordinated expression of virulence factors. nih.govresearchgate.net Beyond genetic regulation, 4-NPO also exhibits physicochemical effects that contribute to its antibiofilm properties. It adsorbs to both the bacterial outer membrane and surfaces like silica, neutralizing their respective charges. nih.govbgu.ac.il This neutralization of local surface charge is believed to be the mechanism responsible for reducing the rates of bacterial deposition and attachment, which are critical early steps in biofilm formation. nih.govbgu.ac.il

Investigations into Anticancer and Anti-inflammatory Activities

The biological activity of this compound and its derivatives extends to potential anticancer applications, with studies focusing on their cytotoxicity against cancer cells and the relationship between their chemical structure and biological activity.

Research has shown that this compound is a potent carcinogen and mutagen. nih.gov Studies testing its effects on Salmonella typhimurium and Escherichia coli strains found its mutagenicity to be among the most potent of the seven alkyl derivatives of 4-nitropyridine 1-oxide tested. nih.gov In animal studies, it was identified as the most potent carcinogen among the derivatives, inducing neoplasms in mice. nih.gov

In vitro studies on related compounds have also demonstrated anticancer potential. Copper(II) complexes containing various methyl-substituted 4-nitropyridine N-oxides as ligands were evaluated for their cytotoxic effects. nih.gov These complexes showed activity against the MCF-7 human breast cancer cell line. nih.gov Furthermore, a broader class of 3-nitropyridine (B142982) analogues has been reported to induce potent cytotoxic effects across a wide range of cancer cell lines, with some derivatives showing activity at nanomolar concentrations. nih.gov

Table 1: Cytotoxic Activity of Related Pyridine N-Oxide Derivatives

| Compound/Complex | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides | MCF-7 (Human Breast Cancer) | Cytotoxic | nih.gov |

| 3-Nitropyridine analogues (e.g., 4AZA2891, 4AZA2996) | NCI-60 Panel | GI50 below 10 nM for several cell lines | nih.gov |

| This compound | In vivo (Mice) | Potent carcinogen | nih.gov |

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of a molecule influences its biological activity. For 4-nitropyridine 1-oxide derivatives, the position and nature of substituents are critical.

A study on the carcinogenicity and mutagenicity of various alkyl derivatives of 4-nitropyridine 1-oxide found that the 3-methyl derivative (this compound) was the most potent carcinogen. nih.gov The mutagenic potency was also highest for derivatives with methyl groups at the 3-, 2,3-, and 2,5-positions. nih.gov This highlights the significant impact of the methyl group's position on the molecule's carcinogenic and mutagenic properties.

In studies of copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides, a clear SAR was observed in their cytotoxicity against the MCF-7 cancer cell line. nih.gov It was found that sterically hindering the nitro group with two methyl groups, as in the case of a 2,6-dimethyl substituted ligand, rendered the resulting complex completely inactive. nih.gov This suggests that the nitro group's accessibility is crucial for the cytotoxic activity of these particular complexes. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Pyridine N-Oxide Derivatives

| Derivative Class | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Alkyl derivatives of 4-nitropyridine 1-oxide | 3-Methyl substitution | Most potent carcinogenicity | nih.gov |

| Alkyl derivatives of 4-nitropyridine 1-oxide | 3,5-Dimethyl substitution | Least potent mutagenicity | nih.gov |

| Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides | Double methyl blocking of the NO2 group | Renders the complex inactive | nih.gov |

Role as Ligands in Biologically Active Metal Complexes

This compound and its derivatives have garnered attention in medicinal chemistry for their ability to act as ligands in the formation of metal complexes with potential biological applications. The coordination of these ligands to metal centers, particularly copper(II), can lead to the creation of novel compounds with significant cytotoxic properties.

Copper(II) Complexes: Structural, Spectroscopic, and Cytotoxic Characteristics

Researchers have synthesized and characterized a variety of copper(II) complexes incorporating methyl-substituted 4-nitropyridine N-oxide ligands. These studies have provided valuable insights into their structural arrangements, spectroscopic signatures, and efficacy as cytotoxic agents against cancer cell lines.

The interaction between copper(II) nitrate (B79036) and various methyl-substituted 4-nitropyridine N-oxides results in the formation of new, well-defined complexes. nih.gov For instance, complexes with the general formulas [Cu(H₂O)(NO₃)₂(L)₂], where L is 2-methyl-4-nitropyridine (B19543) N-oxide, and [Cu(NO₃)₂(L')₂], where L' represents 2,6-dimethyl- or 2,3,6-trimethyl-4-nitropyridine N-oxide, have been successfully synthesized. nih.gov Similarly, the synthesis of three new nitrato copper(II) complexes with dimethyl substituted 4-nitropyridine N-oxides has been reported, yielding five- and four-coordinate species with the general formulas [Cu(NO₃)₂(H₂O)L₂] and [Cu(NO₃)₂L₂], respectively. nih.gov

X-ray crystallography has been instrumental in elucidating the precise molecular structures of these complexes. For example, the crystal structure of the complex with 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide has been determined. nih.gov In another study, a single crystal X-ray diffraction analysis was performed on a complex with 2,5-dimethyl-4-nitropyridine (B11921087) N-oxide, establishing a trans-square planar configuration around the Cu(II) ion for the mononuclear species. nih.gov These structural analyses are crucial for understanding the coordination environment of the copper center, which in turn influences the complex's biological activity.

Spectroscopic methods, including infrared (IR), far-infrared (FIR), and electron paramagnetic resonance (EPR), are routinely used to characterize these copper(II) complexes. nih.gov IR spectra, for instance, can indicate the strength of the copper-ligand bond by observing shifts in the N-O stretching frequency upon coordination. nih.gov Magnetic moment measurements at room temperature typically fall in the range of 1.70-1.88 B.M., consistent with mononuclear Cu(II) species. nih.govnih.gov

A significant focus of the research into these copper(II) complexes has been the evaluation of their cytotoxic activity against various human cancer cell lines. In vitro testing has demonstrated that these compounds can exhibit potent anti-proliferative effects. For example, complexes were tested against MCF-7 (breast cancer), SW-707 (colon cancer), and P-388 (murine leukemia) cell lines. nih.gov The results indicate that the complexes are particularly strong cytotoxic agents against the P-388 cell line. nih.gov Further studies on MCF-7 and SW-707 cell lines revealed that complexes with 4-nitropyridine N-oxide and 2-methyl-4-nitropyridine N-oxide show significant anti-proliferative activity. nih.gov Generally, the act of complexation enhances the cytotoxicity when compared to the free ligands. nih.gov

Table 1: Cytotoxic Activity of Copper(II) Complexes with Methyl-Substituted 4-Nitropyridine N-oxides

| Cell Line | Compound/Complex | Observed Activity | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides | Significant anti-proliferative activity observed. A structure-activity relationship was noted where double blocking of the NO₂ group with two CH₃ groups rendered the complex inactive. | nih.govnih.gov |

| SW-707 (Colon Cancer) | Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides | Significant anti-proliferative activity observed with 4-nitropyridine N-oxide and 2-methyl-4-nitropyridine N-oxide complexes. | nih.gov |

| P-388 (Murine Leukemia) | Copper(II) complexes with dimethyl substituted 4-nitropyridine N-oxides | Relatively strong cytotoxic agents. The best results were found for complexes with no substituents or only one methyl group. | nih.gov |

Material Science and Advanced Optical Applications of 3 Methyl 4 Nitropyridine N Oxide

Nonlinear Optical (NLO) Properties and Phenomena

The arrangement of electron-donating and accepting groups within the POM molecule results in a substantial intramolecular charge transfer, which is a key factor for high second-order optical nonlinearity.

3-Methyl-4-nitropyridine (B157339) N-oxide is a highly efficient material for frequency conversion processes such as second-harmonic generation (SHG) and sum-frequency generation (SFG). researchgate.netoptica.org In SHG, two photons of the same frequency are combined to generate a new photon with twice the energy, and therefore double the frequency and half the wavelength. SFG is a similar process where two input photons have different frequencies, resulting in an output photon with a frequency equal to the sum of the two input frequencies.

The non-centrosymmetric crystal structure of POM is crucial for observing these second-order NLO effects. The material has been successfully used for both collinear and noncollinear phase-matched SHG and SFG. optica.orgoptica.org In collinear phase matching, the fundamental and the generated beams propagate in the same direction, while in noncollinear phase matching, they travel in different directions. optica.org The efficiency of these processes is significantly influenced by the phase-matching conditions, which depend on the refractive indices of the material at the interacting wavelengths. optica.org